1,1'-(Methylenebis(4,1-phenylene))bis(3-phenylthiourea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-{4-[(ANILINOCARBOTHIOYL)AMINO]BENZYL}PHENYL)-N-PHENYLTHIOUREA is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used in scientific research and industrial applications due to its ability to interact with various chemical species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{4-[(ANILINOCARBOTHIOYL)AMINO]BENZYL}PHENYL)-N-PHENYLTHIOUREA typically involves the reaction of aniline derivatives with thiourea under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-{4-[(ANILINOCARBOTHIOYL)AMINO]BENZYL}PHENYL)-N-PHENYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Wissenschaftliche Forschungsanwendungen
N’-(4-{4-[(ANILINOCARBOTHIOYL)AMINO]BENZYL}PHENYL)-N-PHENYLTHIOUREA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Wirkmechanismus
The mechanism of action of N’-(4-{4-[(ANILINOCARBOTHIOYL)AMINO]BENZYL}PHENYL)-N-PHENYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N’-(4-{4-[(ANILINOCARBOTHIOYL)AMINO]BENZYL}PHENYL)-N-PHENYLTHIOUREA include:
- N-(4-{4-[(ANILINOCARBONYL)AMINO]BENZYL}PHENYL)-N’-PHENYLUREA
- N-(4-{4-[(ANILINOCARBONYL)AMINO]BENZYL}PHENYL)-N’-PHENYLTHIOUREA
Uniqueness
What sets N’-(4-{4-[(ANILINOCARBOTHIOYL)AMINO]BENZYL}PHENYL)-N-PHENYLTHIOUREA apart from similar compounds is its specific chemical structure, which imparts unique reactivity and selectivity in various applications. This uniqueness makes it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C27H24N4S2 |
---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
1-phenyl-3-[4-[[4-(phenylcarbamothioylamino)phenyl]methyl]phenyl]thiourea |
InChI |
InChI=1S/C27H24N4S2/c32-26(28-22-7-3-1-4-8-22)30-24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)31-27(33)29-23-9-5-2-6-10-23/h1-18H,19H2,(H2,28,30,32)(H2,29,31,33) |
InChI-Schlüssel |
FAYXNLKKXISAKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=S)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.